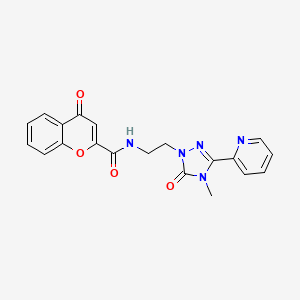

![molecular formula C25H26N4O2 B3007075 2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 899404-58-1](/img/structure/B3007075.png)

2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

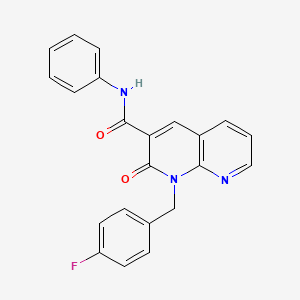

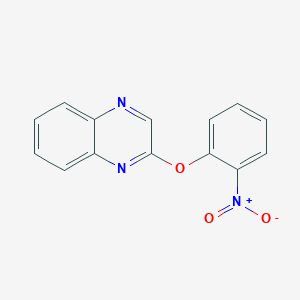

The compound "2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of multiple heterocyclic rings such as pyrido, pyrrolo, and pyrimidinone suggests potential interactions with biological macromolecules. The azepane moiety could impart additional conformational stability or reactivity.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported in the literature. For instance, benzoic acid-catalyzed annulations of α-amino acids and aromatic aldehydes containing an ortho-Michael acceptor have been used to access benzo[c]azepines and benzo[e]pyrrolo[1,2-a]azepines . This method, which involves decarboxylative annulations, could potentially be adapted for the synthesis of the compound . Additionally, the cobalt carbonyl catalyzed carbonylation of azetidines has been shown to yield pyrrolidinones and tetrahydroazepinones, indicating that metal-catalyzed reactions might be applicable for constructing the azepane ring .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods and X-ray crystallography . These techniques could be employed to determine the conformation and stereochemistry of the azepine ring in the target molecule. The azepine ring is known to adopt a boat conformation, which could influence the overall molecular geometry and, consequently, the biological activity of the compound .

Chemical Reactions Analysis

Compounds with similar structural motifs have been shown to participate in a variety of chemical reactions. For example, pyrrolo[1,2-a]benzimidazole-based aziridinyl quinones exhibit DNA cleaving activity, suggesting that the target compound might also interact with DNA or other nucleophiles . Furthermore, azidopyrido[1,2-a]pyrimidin-4-ones can undergo cycloaddition reactions to form triazole derivatives, indicating that the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidinone moiety might be reactive under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of multiple nitrogen-containing rings suggests potential for hydrogen bonding and polarity, which would affect solubility and reactivity. The compound's spectroscopic properties, such as IR, NMR, and mass spectrometry data, would provide insights into its functional groups and molecular framework .

Aplicaciones Científicas De Investigación

Competitive Thermal Ene Reaction and Diels–Alder Reactions

Research has shown that thermal reactions of compounds structurally related to "2-(azepane-1-carbonyl)-1-benzyl-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one" can yield azepine, ene products, and/or pyran derivatives. The reaction outcome depends on the substituents, with electron-withdrawing or donating groups influencing the reaction towards hetero Diels–Alder reactions (Noguchi et al., 2007).

Crystal Structure Analysis

The crystal structure of related compounds has been analyzed, revealing a tetracyclic system that includes an azepane ring. This analysis aids in understanding the molecular geometry and potential reactivity of such compounds (Toze et al., 2015).

Fluorescent Pyrrolo[2,3-b]pyridines Synthesis

A study describes a method for synthesizing fluorescent pyrrolo[2,3-b]pyridines, including pyrido[2,3-b]azepines, in a one-pot process. These heterocycles are noted for their fluorescence and potential in various applications, demonstrating the utility of the core structure in creating functional molecules (Schramm et al., 2006).

Mecanismo De Acción

Target of Action

The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis . They play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

This compound interacts with FGFRs by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby preventing the activation of these signaling pathways .

Biochemical Pathways

The inhibition of FGFRs affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially leading to reduced tumor growth and progression .

Result of Action

The inhibition of FGFRs by this compound can lead to various molecular and cellular effects. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .

Direcciones Futuras

Propiedades

IUPAC Name |

5-(azepane-1-carbonyl)-6-benzyl-10-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2/c1-18-10-9-15-28-22(18)26-23-20(24(28)30)16-21(25(31)27-13-7-2-3-8-14-27)29(23)17-19-11-5-4-6-12-19/h4-6,9-12,15-16H,2-3,7-8,13-14,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGUYMVGRSOHBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,5-Dichlorophenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B3006995.png)

![7-Fluoro-2-methyl-3-[[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3007006.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3007013.png)

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B3007014.png)